molecular formula C24H51B3O6 B15186519 Boroxin, tris((2-ethylhexyl)oxy)- CAS No. 67859-60-3

Boroxin, tris((2-ethylhexyl)oxy)-

Cat. No.: B15186519
CAS No.: 67859-60-3
M. Wt: 468.1 g/mol
InChI Key: CONJVLJNUIKSPV-UHFFFAOYSA-N
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Description

Boroxin, tris((2-ethylhexyl)oxy)-, is a cyclotriboroxane derivative characterized by three (2-ethylhexyl)oxy substituents bonded to a six-membered B₃O₃ ring. This compound belongs to the boroxine family, which consists of cyclic trimers formed by the dehydration of boronic acids (RB(OH)₂ → (RBO)₃ + 3H₂O). Boroxines are widely studied for their Lewis acidity, reversible self-assembly properties, and applications in organic synthesis and materials science . The (2-ethylhexyl)oxy substituent introduces steric bulk and lipophilicity, distinguishing this compound from simpler boroxines like triphenylboroxin or trimethylboroxin.

Properties

CAS No.

67859-60-3

Molecular Formula

C24H51B3O6

Molecular Weight

468.1 g/mol

IUPAC Name

2,4,6-tris(2-ethylhexoxy)-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/C24H51B3O6/c1-7-13-16-22(10-4)19-28-25-31-26(29-20-23(11-5)17-14-8-2)33-27(32-25)30-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3

InChI Key

CONJVLJNUIKSPV-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)OCC(CC)CCCC)OCC(CC)CCCC)OCC(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-2-ethylhexyl metaborate can be synthesized through the esterification of boric acid with 2-ethylhexanol. The reaction typically involves heating boric acid with an excess of 2-ethylhexanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods: In industrial settings, the production of tri-2-ethylhexyl metaborate follows a similar synthetic route but on a larger scale. The process involves continuous feeding of boric acid and 2-ethylhexanol into a reactor, where the esterification takes place. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Tri-2-ethylhexyl metaborate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids, which are valuable intermediates in organic synthesis.

    Substitution: The compound can participate in substitution reactions where the 2-ethylhexyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve the desired oxidation.

    Substitution: Substitution reactions often require the presence of a suitable nucleophile and a catalyst to facilitate the exchange of functional groups.

Major Products Formed:

    Boronic Acids: These are major products formed from the oxidation of tri-2-ethylhexyl metaborate and are crucial for Suzuki-cross-coupling reactions.

    Substituted Organoborates: These are formed through substitution reactions and have various applications in organic synthesis.

Scientific Research Applications

Tri-2-ethylhexyl metaborate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tri-2-ethylhexyl metaborate involves its ability to donate boron atoms in various chemical reactions. The boron atoms can form stable complexes with other molecules, facilitating reactions such as cross-coupling and oxidation. The molecular targets and pathways involved include the formation of boronic acids and their subsequent use in Suzuki-cross-coupling reactions, which are vital for creating carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky (2-ethylhexyl)oxy groups reduce Lewis acidity compared to smaller substituents (e.g., methyl or phenyl) due to hindered boron center accessibility .
  • Solubility : Long alkyl chains enhance solubility in organic media, making tris((2-ethylhexyl)oxy)-boroxin suitable for hydrophobic matrices or plasticizers .
  • Thermal Stability : Fluorinated boroxines (e.g., tris(4-fluorophenyl)boroxin) exhibit superior stability under high temperatures (~300°C) compared to alkyl-substituted analogs .

Research Findings and Challenges

  • Synthetic Challenges : The synthesis of tris((2-ethylhexyl)oxy)-boroxin likely requires controlled dehydration of (2-ethylhexyloxy)boronic acid, analogous to methods for tris(3-pyridyl)boroxin . However, the long alkyl chain may complicate purification.
  • Stability Trade-offs : While alkyloxy substituents improve solubility, they reduce thermal stability compared to arylboroxines. For example, tris(4-fluorophenyl)boroxin remains stable up to 250°C, whereas alkyl-substituted boroxines degrade at lower temperatures .
  • Toxicity Data: Limited acute toxicity data exist for boroxines, though triphenylboroxin shows low toxicity (LD₅₀ > 2,000 mg/kg in rats) . Structural analogs with fluorinated groups (e.g., tris(α,α,α-fluoro-m-tolyl)boroxin) exhibit higher toxicity (LD₅₀ = 56 mg/kg in mice via IV) .

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